Bis(methylsulfanyl)(nitro)methane
Description
Its structure comprises a central methane carbon bonded to one nitro group (-NO₂) and two methylsulfanyl (-S-CH₃) groups. This compound shares structural similarities with other bis-sulfanyl derivatives but distinguishes itself through the presence of a nitro group, which likely influences its chemical reactivity, polarity, and volatility compared to non-nitrated analogs.
Properties
CAS No. |
62159-32-4 |
|---|---|
Molecular Formula |
C3H7NO2S2 |
Molecular Weight |
153.23 g/mol |
IUPAC Name |
bis(methylsulfanyl)-nitromethane |
InChI |
InChI=1S/C3H7NO2S2/c1-7-3(8-2)4(5)6/h3H,1-2H3 |
InChI Key |
YWRUAKMJXBRQPW-UHFFFAOYSA-N |
Canonical SMILES |
CSC([N+](=O)[O-])SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylsulfanyl)(nitro)methane typically involves the reaction of nitromethane with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where nitromethane reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(methylsulfanyl)(nitro)methane undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, leading to the formation of amines.
Substitution: The methylsulfanyl groups can be substituted by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(methylsulfanyl)(nitro)methane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of bis(methylsulfanyl)(nitro)methane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfanyl groups can participate in redox reactions and form covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds are structurally related to Bis(methylsulfanyl)(nitro)methane, differing primarily in substituents:
*Calculated molecular weight based on formula.
Key Observations:
- Volatility : Bis(methylsulfanyl)methane is highly volatile, enabling its detection via GC×GC-TOFMS in truffle analysis . The nitro group in this compound likely reduces volatility due to increased molecular weight and polarity.
- Polarity : Bis(methylsulfonyl)methane, with sulfonyl groups, exhibits higher polarity and water solubility compared to sulfanyl analogs .
- Reactivity: The nitro group in this compound may confer electrophilic properties, making it reactive in substitution or reduction reactions, unlike non-nitrated analogs.
Analytical Differentiation
Analytical techniques used for related compounds provide insights into methods applicable to this compound:
Gas Chromatography-Mass Spectrometry (GC-MS)
- Bis(methylsulfanyl)methane : Detected using HS-SPME-GC-MS and aSAFE-GC×GC-TOFMS in truffle studies. Quantified via stable isotope dilution (e.g., (²H₈)-labeled internal standards) .
- This compound: Likely requires modified GC conditions (e.g., higher oven temperatures) due to lower volatility. EI-MS would show characteristic fragments at m/z 61 (CH₃S⁺) and m/z 46 (NO₂⁺) .
Stability and Decomposition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
